Ronacaleret

Catalog No.
S636449
CAS No.
753449-67-1
M.F
C25H31F2NO4
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ronacaleret

CAS Number

753449-67-1

Product Name

Ronacaleret

IUPAC Name

3-[3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid

Molecular Formula

C25H31F2NO4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)

InChI Key

FQJISUPNMFRIFZ-UHFFFAOYSA-N

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Synonyms

ronacaleret

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Ronacaleret is a calcium-sensing receptor antagonist.

Ronacaleret is a novel small molecule classified as a calcium-sensing receptor antagonist. Its chemical formula is C₂₅H₃₁F₂NO₄, and it has a molecular weight of approximately 447.52 g/mol. The compound is primarily investigated for its potential in treating osteoporosis by modulating parathyroid hormone levels, stimulating endogenous release from the parathyroid glands, and thereby promoting bone mineral density (BMD) improvements .

As a calcium-sensing receptor antagonist, Ronacaleret interacts with the calcium-sensing receptors located on the parathyroid glands. This antagonism leads to increased secretion of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism. The mechanism involves the activation of a phosphatidylinositol-calcium second messenger system mediated by G-proteins, which results in downstream effects on bone remodeling .

Ronacaleret has shown significant biological activity in clinical trials aimed at evaluating its effectiveness in increasing BMD among postmenopausal women with low bone mineral density. In studies, administration of Ronacaleret resulted in modest increases in volumetric BMD at specific sites, particularly trabecular bone, although these increases were lower compared to those achieved with teriparatide, another osteoporosis treatment . Notably, Ronacaleret's prolonged elevation of parathyroid hormone levels suggests an induction of mild hyperparathyroidism, which may contribute to its osteoanabolic effects .

Ronacaleret is primarily being explored for its application in treating osteoporosis. Its mechanism of action—antagonizing calcium-sensing receptors—positions it as a potential alternative to existing therapies like bisphosphonates and parathyroid hormone analogs. Clinical trials have demonstrated its ability to influence bone density positively while maintaining a favorable safety profile .

Interaction studies have indicated that Ronacaleret can influence various biochemical markers related to bone turnover. For instance, it has been shown to elevate serum levels of parathyroid hormone and other markers associated with osteoblast activity. Furthermore, its interactions with other medications used for osteoporosis treatment are under investigation to understand potential synergistic or antagonistic effects .

Ronacaleret can be compared with several compounds that also target calcium-sensing receptors or influence bone metabolism:

Compound NameMechanism of ActionUnique Features
TeriparatideParathyroid hormone analogDirectly stimulates bone formation
AlendronateBisphosphonateInhibits osteoclast-mediated bone resorption
CinacalcetCalcium-sensing receptor agonistReduces parathyroid hormone secretion
DenosumabRANKL inhibitorPrevents osteoclast activation

Uniqueness of Ronacaleret: Unlike teriparatide and alendronate, which directly stimulate or inhibit specific pathways in bone metabolism, Ronacaleret acts as an antagonist to calcium-sensing receptors, indirectly increasing parathyroid hormone levels and promoting bone formation through a different mechanism. This unique approach may offer advantages in managing osteoporosis with potentially fewer side effects associated with direct hormonal therapies .

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

447.22211479 g/mol

Monoisotopic Mass

447.22211479 g/mol

Heavy Atom Count

32

UNII

DIH95YP7J3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Post-menopausal women with osteoporosis

Mechanism of Action

751689 is novel small molecules that work by antagonizing calcium-sensing receptors on the surface of the parathyroid gland, thereby triggering a transient release of the body's own stores of parathyroid hormone (PTH). This release of PTH may have the potential to rebuild the bone mass lost as a result of osteoporosis and improve overall bone microarchitecture in these patients.

Other CAS

753449-67-1

Wikipedia

Ronacaleret

Dates

Last modified: 07-20-2023

Explore Compound Types